molecular formula C10H8N2O2 B3280109 3-Methyl-6-nitroquinoline CAS No. 70858-08-1

3-Methyl-6-nitroquinoline

Cat. No.: B3280109
CAS No.: 70858-08-1
M. Wt: 188.18 g/mol
InChI Key: DHPFEKMZUBREBH-UHFFFAOYSA-N
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Description

3-Methyl-6-nitroquinoline is a heterocyclic compound with a characteristic double-ring structure. It consists of a benzene ring fused with a pyridine moiety, resulting in the molecular formula C9H7N2O2 . Quinoline, of which this compound is a derivative, has versatile applications in industrial and synthetic organic chemistry. It serves as a scaffold for leads in drug discovery and plays a significant role in medicinal chemistry .


Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives. The Doebner–von Miller method is particularly effective for synthesizing 2-methylquinoline .


Physical and Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .

Scientific Research Applications

Synthesis and Chemical Properties

  • Prodrug Systems and Reductive Activation : A study by Couch et al. (2008) explored synthesizing 2-aryl-5-nitroquinolines as potential prodrug systems. These compounds could undergo bioreductive activation, indicating potential applications in targeted drug delivery systems (Couch, Burke, Knox, & Moody, 2008).
  • Fluorescent Chemosensors : Ghorai et al. (2020) developed 8-aminoquinoline-based chemosensors by modifying the substituents in the ligand framework. These compounds can selectively sense metal ions like Zn2+ and Al3+, showcasing their potential in biological and environmental sensing applications (Ghorai, Pal, Karmakar, & Saha, 2020).

Potential Medicinal Applications

  • Anticancer Agents : Research by Li et al. (2008) identified a series of novel 3-nitroquinoline derivatives with potent antiproliferative effects against tumor cell lines overexpressing the epidermal growth factor receptor (EGFR). These findings suggest the potential of 3-nitroquinoline derivatives as a new class of anticancer agents (Li, Huang, Zhang, Luo, Lin, Jiang, Ding, Chen, & Liu, 2008).
  • Antimicrobial Activities : A study by Massoud et al. (2013) on Ag(I) quinoline compounds, including those with nitroquinoline derivatives, revealed their significant antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Massoud, Langer, Gohar, Abu-Youssef, Jänis, Lindberg, Hansson, & Öhrström, 2013).

Properties

IUPAC Name

3-methyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-4-8-5-9(12(13)14)2-3-10(8)11-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPFEKMZUBREBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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